molecular formula C16H11BrN2O2 B5814770 N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide

N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide

Cat. No. B5814770
M. Wt: 343.17 g/mol
InChI Key: YJHMCXWWVBQWCC-GHXNOFRVSA-N
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Description

N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as BPCA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cancer cells, leading to a decrease in cell growth and proliferation. In material science, this compound is believed to interact with other molecules to form unique structures with specific properties.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects, depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while in material science, this compound has been shown to exhibit luminescence and conductivity properties. In environmental science, this compound has been shown to selectively bind to heavy metal ions, making it a potential sensor for detecting these ions in water.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments is its relative ease of synthesis, which makes it a cost-effective option for researchers. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, including its potential use in drug delivery systems, its interaction with other molecules in material science, and its use as a sensor for detecting other types of ions in water. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be synthesized using a multi-step reaction process that involves the reaction of 3-bromobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 3-hydroxyacetophenone. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, this compound has been used to synthesize novel organic materials with unique properties, such as luminescence and conductivity. In environmental science, this compound has been studied for its potential use as a sensor for detecting heavy metal ions in water.

properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-13-4-2-5-14(9-13)19-16(21)12(10-18)7-11-3-1-6-15(20)8-11/h1-9,20H,(H,19,21)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHMCXWWVBQWCC-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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